molecular formula C23H49NO B14741197 11-(Dihexylamino)undecan-1-ol CAS No. 5332-92-3

11-(Dihexylamino)undecan-1-ol

Cat. No.: B14741197
CAS No.: 5332-92-3
M. Wt: 355.6 g/mol
InChI Key: WFAJRMRCJZNFDX-UHFFFAOYSA-N
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Description

11-(Dihexylamino)undecan-1-ol is a chemical compound with the molecular formula C23H49NO It is a long-chain aliphatic alcohol with a dihexylamino group attached to the eleventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(Dihexylamino)undecan-1-ol typically involves the reaction of 1-undecanol with dihexylamine. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{1-Undecanol} + \text{Dihexylamine} \rightarrow \text{this compound} ]

The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the specific synthetic route employed. Common solvents used in this reaction include dichloromethane and ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. The industrial production process may also include purification steps such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

11-(Dihexylamino)undecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 11-(dihexylamino)undecanal or 11-(dihexylamino)undecanoic acid.

    Reduction: Formation of 11-(dihexylamino)undecane.

    Substitution: Formation of 11-(dihexylamino)undecyl halides or esters.

Scientific Research Applications

11-(Dihexylamino)undecan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and lubricants.

Mechanism of Action

The mechanism of action of 11-(Dihexylamino)undecan-1-ol involves its interaction with specific molecular targets and pathways. The dihexylamino group can interact with biological membranes, altering their fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane transport. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Undecanol: A long-chain aliphatic alcohol with a similar structure but lacking the dihexylamino group.

    11-Bromo-undecan-1-ol: A derivative of undecanol with a bromine atom attached to the eleventh carbon.

    11-Amino-undecan-1-ol: A compound with an amino group instead of the dihexylamino group.

Uniqueness

11-(Dihexylamino)undecan-1-ol is unique due to the presence of the dihexylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and ability to interact with biological membranes, making it a valuable molecule for various applications.

Properties

CAS No.

5332-92-3

Molecular Formula

C23H49NO

Molecular Weight

355.6 g/mol

IUPAC Name

11-(dihexylamino)undecan-1-ol

InChI

InChI=1S/C23H49NO/c1-3-5-7-16-20-24(21-17-8-6-4-2)22-18-14-12-10-9-11-13-15-19-23-25/h25H,3-23H2,1-2H3

InChI Key

WFAJRMRCJZNFDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)CCCCCCCCCCCO

Origin of Product

United States

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